molecular formula C28H27N3O B4079615 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide

Cat. No. B4079615
M. Wt: 421.5 g/mol
InChI Key: AYGRTQRUBZXLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide, commonly known as BPN or BPN14770, is a small molecule drug that has gained attention for its potential therapeutic applications in neurological disorders. The compound was first synthesized in 2011 and has since been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

BPN is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to enhanced synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cAMP signaling, BPN has been shown to have other biochemical and physiological effects. BPN has been found to reduce levels of amyloid-beta (Aβ) and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. BPN also reduces levels of pro-inflammatory cytokines and increases levels of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of BPN is its selectivity for PDE4D, which reduces the risk of off-target effects. BPN also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of BPN is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on BPN. One area of interest is the development of BPN derivatives with improved solubility and potency. Another area of interest is the investigation of BPN's effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the clinical development of BPN as a therapeutic agent for Alzheimer's disease and other neurological disorders is a promising direction for future research.

Scientific Research Applications

BPN has been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. In preclinical studies, BPN has been found to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c32-28(25-11-10-23-8-4-5-9-24(23)20-25)29-26-12-14-27(15-13-26)31-18-16-30(17-19-31)21-22-6-2-1-3-7-22/h1-15,20H,16-19,21H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGRTQRUBZXLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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